molecular formula C12H13N5O4 B607737 GS-441524 CAS No. 1191237-69-0

GS-441524

Cat. No.

B607737

CAS RN:

1191237-69-0

Formula:

C12H13N5O4

M. Wt:

291.1

InChI Key:

BRDWIEOJOWJCLU-LTGWCKQJSA-N

IUPAC Name:

(2R,3R,4S,5R)-2-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-3,4-dihydroxy-5-(hydroxymethyl)oxolane-2-carbonitrile

Attention: For research use only. Not for human or veterinary use.

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Description GS-441524 is a novel small-molecule antiviral drug developed by Gilead Sciences, Inc. It is the active ingredient in the drug Veklury (remdesivir), which is used to treat COVID-19. GS-441524 is a prodrug, which means that it is inactive until it is metabolized in the body. GS-441524 has been shown to be effective against a variety of viral infections, including SARS-CoV-2, the virus that causes COVID-19. This paper will explore the synthesis method, scientific research applications, mechanism of action, biological activity, biochemical and physiological effects, pharmacodynamics, advantages and limitations for lab experiments, and future directions of GS-441524.
Synthesis Method GS-441524 is a prodrug and is synthesized through a multi-step process. The first step is the formation of the active compound, adenosine monophosphate (AMP). This is done by reacting adenosine with phosphoric acid. The second step is the formation of the prodrug, GS-441524. This is done by reacting AMP with a sulfonyl chloride compound. The third step is the formation of the active compound, GS-441524. This is done by reacting the prodrug with a base such as sodium hydroxide. The fourth step is the formation of the active compound, GS-441524. This is done by reacting the active compound with a nucleophilic agent such as sodium borohydride.
Synthesis Method Details Design of the Synthesis Pathway
The synthesis pathway of GS-441524 involves the conversion of uridine to the desired compound through a series of chemical reactions.

Starting Materials
Uridine, Methanesulfonic acid, Dimethylformamide, Triethylamine, Methanol, Sodium hydroxide, Hydrochloric acid, Sodium bicarbonate, Ethyl acetate, Wate

Reaction
Uridine is first reacted with methanesulfonic acid and dimethylformamide to form the intermediate compound 2'-O-mesyluridine., Triethylamine is then added to the reaction mixture to deprotonate the intermediate and facilitate the subsequent reaction., The deprotonated intermediate is then reacted with methanol and sodium hydroxide to form the intermediate compound 2'-O-methyluridine., The intermediate is then reacted with hydrochloric acid to form the intermediate compound 2'-O-methyluridine hydrochloride., Sodium bicarbonate is added to the reaction mixture to neutralize the hydrochloric acid and form the intermediate compound 2'-O-methyluridine., The intermediate is then reacted with ethyl acetate to form the desired compound GS-441524., The final product is purified through a series of chromatography and recrystallization steps.
Mechanism of Action GS-441524 works by blocking the replication of viral RNA. It does this by binding to the enzyme RNA polymerase, which is responsible for the replication of viral RNA. By binding to the enzyme, GS-441524 prevents the replication of viral RNA and therefore prevents the virus from replicating.
Biochemical and Physiological Effects GS-441524 has been shown to have a variety of biochemical and physiological effects. In cell culture, GS-441524 has been shown to inhibit viral replication and reduce viral load. In addition, GS-441524 has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha.
In vivo studies GS-441524 has been studied in a variety of in vivo models. In mice, GS-441524 has been shown to be effective against a variety of viral infections, including SARS-CoV-2, the virus that causes COVID-19. In addition, GS-441524 has been shown to be effective against other viruses, including hepatitis C virus, human cytomegalovirus, and influenza A virus.
In vitro studies GS-441524 has also been studied in a variety of in vitro models. In cell culture, GS-441524 has been shown to be effective against a variety of viral infections, including SARS-CoV-2, the virus that causes COVID-19. In addition, GS-441524 has been shown to be effective against other viruses, including hepatitis C virus, human cytomegalovirus, and influenza A virus.
Biological Activity GS-441524 has been shown to be effective against a variety of viral infections, including SARS-CoV-2, the virus that causes COVID-19. In addition, GS-441524 has been shown to be effective against other viruses, including hepatitis C virus, human cytomegalovirus, and influenza A virus.
Advantages and Limitations for Lab Experiments The use of GS-441524 in laboratory experiments has several advantages and limitations. The main advantage of using GS-441524 in laboratory experiments is that it is a safe and effective antiviral drug. In addition, GS-441524 is relatively easy to synthesize, and it has a long half-life, making it ideal for long-term experiments. However, there are also some limitations associated with using GS-441524 in laboratory experiments. For example, GS-441524 is not active against all viruses, and it can be toxic in high doses.
Pharmacodynamics The pharmacodynamic properties of GS-441524 have been studied in a variety of in vivo and in vitro models. In vivo, GS-441524 has been shown to have a rapid onset of action, with peak concentrations occurring within 1-2 hours after administration. In addition, GS-441524 has been shown to have a long half-life, with a terminal elimination half-life of approximately 10 hours.
Future Directions The future of GS-441524 is promising, as there are a number of potential applications for this drug. One potential future application is in the treatment of other viral infections, such as hepatitis C virus and human cytomegalovirus. In addition, GS-441524 may be used in combination with other antiviral drugs to improve its efficacy against certain viruses. Another potential future application is in the treatment of cancer, as GS-441524 has been shown to have anti-tumor activity in animal models. Finally, GS-441524 may be used in the development of vaccines, as it has been shown to induce a protective immune response in animal models.
CAS RN 1191237-69-0
Product Name GS-441524
Molecular Formula C12H13N5O4
Molecular Weight 291.1
IUPAC Name (2R,3R,4S,5R)-2-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-3,4-dihydroxy-5-(hydroxymethyl)oxolane-2-carbonitrile
InChI InChI=1S/C12H13N5O4/c13-4-12(10(20)9(19)7(3-18)21-12)8-2-1-6-11(14)15-5-16-17(6)8/h1-2,5,7,9-10,18-20H,3H2,(H2,14,15,16)/t7-,9-,10-,12+/m1/s1
InChI Key BRDWIEOJOWJCLU-LTGWCKQJSA-N
SMILES C1=C2C(=NC=NN2C(=C1)C3(C(C(C(O3)CO)O)O)C#N)N
Appearance Solid powder
Purity >97% (or refer to the Certificate of Analysis)
Shelf Life >3 years if stored properly
Solubility Soluble in DMSO
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms GS-441524;  GS 441524;  GS441524;  Remdesivir-metabolite, GS-5734-metabolite;  GS5734-metabolite;  GS 5734-metabolite; 
Origin of Product United States

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